Coronarin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coronarin B is a natural product found in Alpinia chinensis, Zingiber ottensii, and Hedychium coronarium with data available.
Scientific Research Applications
Apoptotic Effects in Cancer Treatment : Coronarin D, a related compound, has been shown to induce apoptotic cell death in various cancer cells, including hepatocellular carcinoma, glioblastoma, and osteosarcoma. It acts through pathways like JNK pathway activation, leading to cell cycle arrest and apoptosis (Lin et al., 2018), (Franco et al., 2019), (Hsu et al., 2018).
Inhibition of Nuclear Factor-κB Pathway : Another study found that Coronarin D inhibits both constitutive and inducible nuclear factor-κB pathway activation, which leads to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis (Kunnumakkara et al., 2008).
Antimicrobial Activity : Coronarin D exhibits antimicrobial activity, particularly against Gram-positive bacteria and fungi. It shows synergistic potential when combined with classical antibiotics, enhancing their effectiveness (Reuk-ngam et al., 2014).
Chemoresistance in Cancer Treatment : Coronarin D is also being studied for its potential to overcome chemoresistance in cancer cells. It has been observed to induce apoptosis and cell cycle arrest through the JNK1/2 signaling pathway in 5-fluorouracil-resistant human oral cancer cell lines (Hsieh et al., 2020).
Quantitative Analysis in Plant Extracts : Research has also been conducted on the development and validation of methods for estimating Coronarin D content in Hedychium coronarium rhizomes, which are used in phytotherapy (Ray et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Coronarin B, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium , has been reported to have cytotoxic and antiplasmodial activities . It is known to inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells .
Mode of Action
It is known that this compound exerts its antiproliferative action via an activation of the mapk pathway, notably by a stimulation of erk/jnk phosphorylation, which subsequently leads to drug-induced inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may interfere with the signaling pathways that regulate cytokine production . In addition, it has been found to enhance the drought tolerance of maize plants by affecting interactions between rhizosphere fungal community and metabolites .
Pharmacokinetics
It is known that the compound has cytotoxic and antiplasmodial activities , suggesting that it is able to reach its target sites in the body
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation . In addition, it has been found to enhance the drought tolerance of maize plants, suggesting that it may have applications in agriculture .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been shown to enhance the drought tolerance of maize plants, suggesting that its efficacy may be influenced by environmental conditions such as moisture levels
Properties
IUPAC Name |
7-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNGEYQJGYGFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318146 |
Source
|
Record name | Coronarin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119188-38-4 |
Source
|
Record name | Coronarin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119188-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coronarin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can you tell us about the isolation and identification of Coronarin B from its natural source?
A1: this compound was isolated from the rhizomes of Hedychium coronarium, also known as white ginger lily. [] While the study doesn't specifically detail the isolation procedure for this compound, it mentions that this compound was among the known compounds identified. The structural determination was likely achieved through spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing the obtained data with previously reported information on this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.